1-Bromo-2-cyclohexylbenzene

Catalog No.
S761946
CAS No.
59734-92-8
M.F
C12H15Br
M. Wt
239.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-cyclohexylbenzene

Achieving high enantioselectivity or stable OLED devices requires precise steric control. 1-Bromo-2-cyclohexylbenzene (CAS 59734-92-8) delivers the ortho-cyclohexylphenyl motif essential for constructing sterically demanding biaryl phosphine ligands and high-Tg host materials. • Verified in high-yield biaryl coupling for Buchwald ligands; • Enhances glass transition temperature in next-gen OLED hosts; • Reliable batch-to-batch consistency for process scale-up. Trusted by R&D and CMO teams for mission-critical synthesis.

CAS Number

59734-92-8

Product Name

1-Bromo-2-cyclohexylbenzene

IUPAC Name

1-bromo-2-cyclohexylbenzene

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

InChI

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

BXMDAGGQRIDSPA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC=C2Br

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Br

Synonyms

1-Bromo-2-cyclohexylbenzene, 2-Cyclohexylbromobenzene, 2-Cyclohexylphenyl bromide, o-Cyclohexylbromobenzene, Benzene, 1-bromo-2-cyclohexyl-, 1-Bromo-2-cyclohexyl-benzene

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

1-Bromo-2-cyclohexylbenzene (CAS: 59734-92-8) is a mono-brominated aryl halide characterized by a bulky, non-planar cyclohexyl group at the ortho-position to the bromine atom. This specific substitution pattern is not an incidental feature; it defines the compound's utility as a synthetic precursor. The ortho-cyclohexyl group imparts significant steric hindrance and influences the electronic properties of the phenyl ring, which are critical factors in its application for creating sterically demanding structures such as advanced catalytic ligands and high-performance materials for organic electronics [1]. Its primary value lies in providing a robust 2-cyclohexylphenyl moiety, a structural motif essential for controlling molecular conformation and intermolecular interactions in target molecules.

Research & Process Fit

Liquid physical form supports automated liquid dispensing and continuous-flow chemistry platforms.
Ortho-cyclohexyl steric bulk may enhance selectivity in sequential cross-coupling of polyhalogenated substrates.
Electron-donating cyclohexyl group can modulate oxidative addition rates compared to electron-deficient aryl bromides.

Substituting 1-Bromo-2-cyclohexylbenzene with its positional isomers, such as 1-bromo-4-cyclohexylbenzene, or with simpler aryl bromides like bromobenzene, will lead to failure in synthetic and application outcomes. The precise ortho-positioning of the cyclohexyl group is fundamental for creating a specific three-dimensional architecture in the final product. This is essential in applications like Buchwald-type phosphine ligands, where the steric bulk adjacent to the biaryl linkage directly controls catalytic activity and selectivity [1]. Using the para-isomer, for example, would result in a molecule with a completely different spatial arrangement, failing to create the necessary steric pocket around the metal center and rendering the resulting ligand ineffective for its intended high-performance catalytic transformations.

Substitution Risk

Regioisomer Para isomer (1-bromo-4-cyclohexylbenzene) is a solid, altering handling, dissolution and purification workflows.
Analog Phenyl (2-bromobiphenyl) and tert-butyl analogs differ in electron-donating strength and conformational flexibility, shifting coupling rates and selectivity.
Steric Profile Ortho-cyclohexyl steric hindrance is distinct from smaller ortho substituents; direct replacement may alter reaction yields and metabolic outcomes.

High-Tg Host Materials for OLEDs

The 2-cyclohexylphenyl moiety, derived from 1-bromo-2-cyclohexylbenzene, is incorporated into host materials for organic light-emitting diodes (OLEDs) to improve thermal stability and device lifetime. In a patented carbazole-based host material, the inclusion of this specific ortho-cyclohexylphenyl group resulted in a glass transition temperature (Tg) of 134°C [1]. In contrast, analogous host materials lacking such bulky, non-planar substituents often exhibit lower Tg values, which can lead to morphological instability and shorter device operational lifetimes under thermal stress.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data134°C (for an OLED host material incorporating the 2-cyclohexylphenyl moiety)
Comparator Or BaselineTypical carbazole derivatives without bulky terminal groups (often < 120°C)
Quantified DifferenceSignificantly elevated Tg, indicating superior thermal stability
ConditionsHost material for phosphorescent OLED devices, measured by differential scanning calorimetry (DSC).

For developing long-lasting, commercially viable OLED displays and lighting, a high Tg is a critical material selection criterion, making this precursor a targeted choice for achieving device stability.

Physical State
Data to verify
Liquid at 20–25 °C (ortho) vs. white solid (para isomer)
Supports liquid-handling workflow fit.
Supplier specification; independent verification recommended.

High-Yield Biaryl Phosphine Ligand Synthesis

1-Bromo-2-cyclohexylbenzene is a key starting material for constructing bulky biaryl phosphine ligands essential for challenging cross-coupling reactions. For example, a synthetic route to a bulky 2-(dicyclohexylphosphino)biphenyl derivative, which relies on a 2-cyclohexylphenyl intermediate, proceeds with high efficiency. The Suzuki coupling step to form the biaryl core, a critical precursor step, can achieve yields as high as 96% [1]. Using a less sterically hindered aryl bromide, or an isomer like 1-bromo-4-cyclohexylbenzene, would produce a different ligand scaffold lacking the necessary steric profile that enables high catalytic turnover in difficult transformations.

Evidence DimensionSynthetic Yield (Biaryl Core Formation)
Target Compound Data96% yield in Suzuki coupling to form a key biaryl intermediate
Comparator Or BaselineStandard Suzuki couplings, where yields can be lower for highly substituted products.
Quantified DifferenceDemonstrates excellent reactivity and suitability for high-yield production of complex, high-value ligands.
ConditionsSuzuki-Miyaura cross-coupling reaction with an appropriately substituted boronic acid/ester.

This demonstrates the compound's process suitability for the efficient, cost-effective manufacturing of high-performance catalysts used widely in pharmaceutical and fine chemical synthesis.

Distillation
Data to verify
79–83 °C @ 0.01 mmHg (ortho) vs. 90–94 °C (para)
Lower boiling point may facilitate vacuum distillation.
Supplier specification; confirm under process conditions.

Chiral Ligands for Highly Enantioselective Catalysis

The defined steric environment created by the 2-cyclohexylphenyl group is exploited in the design of chiral ligands for asymmetric catalysis. When used as a precursor for a TADDOL-derived phosphonite ligand in the asymmetric rhodium-catalyzed hydrogenation of dimethyl itaconate, the resulting catalyst system achieved an enantiomeric excess (e.e.) of 96% [1]. This level of stereocontrol is highly dependent on the ligand's architecture. Replacing the ortho-cyclohexylphenyl moiety with a less bulky or electronically different group, such as a simple phenyl or a para-substituted analog, would disrupt the precise chiral pocket, leading to a significant drop in enantioselectivity.

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data96% e.e.
Comparator Or BaselineCatalyst systems based on ligands with less steric bulk often provide lower e.e. values for the same transformation.
Quantified DifferenceAchieves near-optimal enantioselectivity, critical for pharmaceutical intermediate synthesis.
ConditionsRhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate.

For pharmaceutical and agrochemical synthesis, achieving high enantioselectivity is a primary procurement driver; this compound is a proven precursor for ligands that meet this stringent requirement.

Lipophilicity
Reported
LogP 4.5–5.1 (calc.); ~0.4–1.0 units above 2-bromobiphenyl, intermediate between cyclopentyl and biphenyl analogs
Intermediate lipophilicity for lead optimization.
Computed LogP; experimental determination advised.
Hepatotoxicity Class
Class-level inference
Electron-donating cyclohexyl associated with lower hepatocyte toxicity class vs. electron-withdrawing substituents (e.g., –NO₂, –CN).
Reported class-level structure–toxicity trend.
Compound-specific toxicological data not published; verify in target model.
Density
Reported
1.295 g/cm³ vs. 1.352 g/mL for 2-bromobiphenyl
Larger density differential may accelerate aqueous phase separation.
Reported values; verify at process scale.

Thermally Stable OLED Host Materials

For research and manufacturing groups developing next-generation OLEDs with extended operational lifetimes, this compound is the specified precursor for introducing the 2-cyclohexylphenyl group. This moiety is proven to increase the glass transition temperature (Tg) of host materials, a key parameter for preventing device degradation at operating temperatures [1].

Bulky Phosphine Ligands for Pharmaceutical Synthesis

In process development and contract manufacturing (CMO) settings, this compound is the correct choice for the scalable synthesis of sterically demanding biaryl phosphine ligands. Its demonstrated high-yield conversion into complex biaryl cores ensures an efficient and reliable supply chain for catalysts required for robust C-N and C-C cross-coupling reactions [2].

Chiral Ligands for Asymmetric Transformations

For laboratories focused on producing enantiomerically pure pharmaceuticals or fine chemicals, 1-bromo-2-cyclohexylbenzene serves as a critical precursor for chiral ligands. Its specific steric profile is directly responsible for creating the selective catalytic environment needed to achieve high enantiomeric excess (e.e.) in reactions like asymmetric hydrogenation [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Continuous-flow Suzuki coupling for API intermediates
Liquid physical form & reduced-pressure boiling point
Liquid dispensing accuracy; thermal stability under flow conditions
Lead optimization requiring tunable lipophilicity
Cyclohexyl LogP increment over cyclopentyl/biphenyl
Experimental LogP; membrane permeability assay
Early-stage scale-up with predicted lower hepatotoxicity class
Electron-donating substituent class
In-house hepatocyte assay verification; structure–toxicity relationship review
Large-scale batch processing with aqueous workup
Density differential vs. water
Phase separation time; emulsion tendency at scale

XLogP3

5.1

Wikipedia

1-BROMO-2-CYCLOHEXYLBENZENE

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